1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole 1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1005670-69-8
VCID: VC5800757
InChI: InChI=1S/C10H13N5O2/c1-3-14-8(2)9(4-12-14)6-13-7-10(5-11-13)15(16)17/h4-5,7H,3,6H2,1-2H3
SMILES: CCN1C(=C(C=N1)CN2C=C(C=N2)[N+](=O)[O-])C
Molecular Formula: C10H13N5O2
Molecular Weight: 235.247

1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole

CAS No.: 1005670-69-8

Cat. No.: VC5800757

Molecular Formula: C10H13N5O2

Molecular Weight: 235.247

* For research use only. Not for human or veterinary use.

1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole - 1005670-69-8

Specification

CAS No. 1005670-69-8
Molecular Formula C10H13N5O2
Molecular Weight 235.247
IUPAC Name 1-ethyl-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]pyrazole
Standard InChI InChI=1S/C10H13N5O2/c1-3-14-8(2)9(4-12-14)6-13-7-10(5-11-13)15(16)17/h4-5,7H,3,6H2,1-2H3
Standard InChI Key RTRZWMAMETWYSO-UHFFFAOYSA-N
SMILES CCN1C(=C(C=N1)CN2C=C(C=N2)[N+](=O)[O-])C

Introduction

Chemical Identity and Structural Features

IUPAC Name and Synonyms

The systematic IUPAC name is 1-ethyl-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]pyrazole . Recognized synonyms include:

  • BBL038723

  • 1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole

  • CAS 1005670-69-8 .

Molecular Formula and Weight

The molecular formula C₁₀H₁₃N₅O₂ corresponds to a molecular weight of 235.24 g/mol . Comparatively, the simpler analog 1-ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole (PubChem CID 17024635) has a formula of C₉H₁₁N₅O₂ and a molecular weight of 221.22 g/mol , underscoring the impact of the additional methyl group on molecular mass.

Structural Characterization

The compound’s structure is defined by:

  • SMILES: CCN1C(=C(C=N1)CN2C=C(C=N2)[N+](=O)[O-])C

  • InChI Key: RTRZWMAMETWYSO-UHFFFAOYSA-N

The pyrazole rings adopt a planar conformation, with the nitro group inducing dipole moments that influence crystallinity .

Physicochemical Properties

PropertyValueSource
Boiling Point430.6 ± 40.0 °C
Density1.4 ± 0.1 g/cm³
Solubility (Predicted)Moderate in polar solvents

The elevated boiling point reflects strong intermolecular forces, likely due to hydrogen bonding involving the nitro group . Density aligns with nitroaromatic compounds, suggesting compact molecular packing .

Applications in Research and Industry

  • Pharmaceutical Development: As a precursor for kinase inhibitors .

  • Material Science: Nitro groups enhance thermal stability, aiding polymer synthesis .

BOC Sciences catalogs this compound for research use, emphasizing its role in high-throughput screening .

Future Research Directions

  • Pharmacokinetic Studies: Assess bioavailability and metabolic pathways.

  • Crystallography: Resolve 3D structure to inform drug design .

  • Targeted Synthesis: Optimize substituents for enhanced selectivity .

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